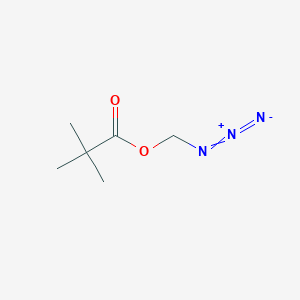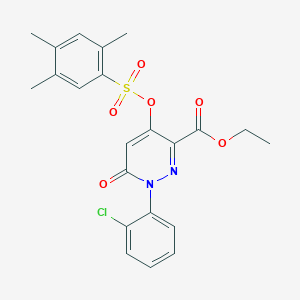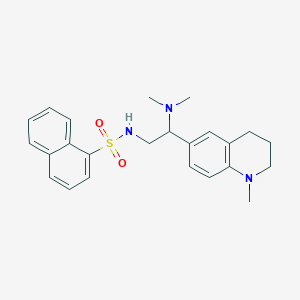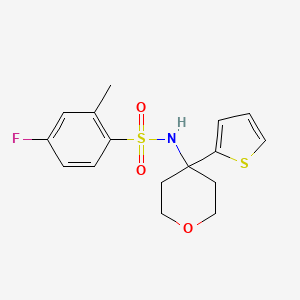
2,2-二甲基丙酸叠氮甲酯
描述
Synthesis Analysis
The synthesis of Azidomethyl 2,2-dimethylpropanoate involves several steps. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Molecular Structure Analysis
The molecular structure of Azidomethyl 2,2-dimethylpropanoate can be analyzed using techniques such as 1H NMR spectroscopy. For example, the 1H NMR spectrum of methyl 2,2-dimethylpropanoate shows two peaks, corresponding to the two kinds of protons .Chemical Reactions Analysis
Azidomethyl 2,2-dimethylpropanoate can undergo various chemical reactions. For instance, it can participate in the Staudinger ligation, Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry .科学研究应用
抗肿瘤活性
2,2-二甲基丙酸叠氮甲酯(在某些研究中被称为 SRO-91)是一种非天然的核糖呋喃糖基-1,2,3-三唑 C-核苷。它与利巴韦林(一种广谱抗病毒药物)具有结构相似性。研究表明,SRO-91 对各种癌细胞系表现出抗肿瘤活性,包括 A431 表皮样癌细胞和 B16F10 皮肤黑色素瘤细胞。 此外,它还显示出对卵巢肿瘤细胞的良好抑制效果,使其成为新型抗癌疗法的潜在候选药物 .
合成砌块
2,2-二甲基丙酸叠氮甲酯是一种通用的合成中间体。其叠氮和新戊酰基官能团的独特组合使其能够进行多种化学转化。 研究人员将其用作构建块来合成复杂分子,包括药物和生物活性化合物 .
点击化学
该化合物参与铜(I)催化的叠氮-炔环加成反应(CuAAC),通常被称为“点击化学”。通过使炔烃与 2,2-二甲基丙酸叠氮甲酯反应,研究人员可以有效地构建 1,2,3-三唑。随后可以去除新戊酰基保护基,生成 N(1)H-未取代的 1,2,3-三唑。 该方法在药物发现和材料科学领域有应用 .
固相合成
2,2-二甲基丙酸叠氮甲酯适用于固相合成。研究人员已经报道了一种方法,该方法涉及固体负载的光敏叠氮连接体和炔烃。在紫外线照射下,这些连接体释放 4-取代的 1,2,3-三唑,这些三唑可以进一步生成 NH-未取代的 1,2,3-三唑。 这种方法提供了温和的条件,并且与高通量合成兼容 .
生物偶联和标记
2,2-二甲基丙酸叠氮甲酯中的叠氮基团能够进行生物正交标记和生物偶联。研究人员可以使用点击化学选择性地将其与炔烃功能化的生物分子(例如蛋白质、核酸)反应。 这种策略有助于在生物系统中进行位点特异性标记和成像研究 .
药物递送系统
由于其稳定性和反应活性,2,2-二甲基丙酸叠氮甲酯已被用于药物递送应用。 研究人员用叠氮基团对纳米颗粒和聚合物进行了功能化,从而允许通过与 2,2-二甲基丙酸叠氮甲酯修饰的载体进行点击反应实现靶向药物释放 .
安全和危害
未来方向
Organic azides, including Azidomethyl 2,2-dimethylpropanoate, have potential applications in the material and life sciences. Their exceptional reactivity makes them useful in the design of high-performance energetic materials for a new generation of rocket technologies . They also show promise in the synthesis of copolymers and in the field of antitumor activities .
作用机制
Mode of Action
The mode of action of azidomethyl 2,2-dimethylpropanoate involves interactions with its targets that lead to changes in cellular processes. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit or enhance the activity of certain enzymes . The exact nature of these interactions and the resulting changes are complex and depend on a variety of factors, including the specific target, the concentration of azidomethyl 2,2-dimethylpropanoate, and the cellular context .
Biochemical Pathways
Azidomethyl 2,2-dimethylpropanoate can affect various biochemical pathways. Depending on its specific targets, it may influence pathways involved in cell signaling, metabolism, or other cellular processes . The downstream effects of these changes can be diverse and may include alterations in cell growth, differentiation, or survival .
Pharmacokinetics
The pharmacokinetics of azidomethyl 2,2-dimethylpropanoate involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of azidomethyl 2,2-dimethylpropanoate, influencing how much of the compound reaches its targets and how long it remains active in the body . Factors such as the route of administration, the formulation of the compound, and individual patient characteristics can all influence the pharmacokinetics of azidomethyl 2,2-dimethylpropanoate .
Result of Action
The molecular and cellular effects of azidomethyl 2,2-dimethylpropanoate’s action can be diverse, depending on its specific targets and the cellular context . These effects may include changes in gene expression, alterations in cellular signaling pathways, or effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of azidomethyl 2,2-dimethylpropanoate can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can interact with azidomethyl 2,2-dimethylpropanoate . Understanding these factors can be important for optimizing the use of azidomethyl 2,2-dimethylpropanoate and for predicting its effects in different contexts .
属性
IUPAC Name |
azidomethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJGIRNNNFPMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872700-68-0 | |
| Record name | 872700-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2465624.png)



![2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2465630.png)

![4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2465632.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2465633.png)



![5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2465641.png)
